molecular formula C26H31N3O2 B11250933 2'-cyclopentyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11250933
M. Wt: 417.5 g/mol
InChI Key: PRKGGFKOQDFPJA-UHFFFAOYSA-N
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Description

2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including a carboxamide, a pyridine ring, and a spirocyclic system, makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a cyclohexane derivative and an isoquinoline precursor.

    Introduction of the pyridine ring: This step involves the coupling of a pyridine derivative with the spirocyclic intermediate.

    Formation of the carboxamide group: This is typically achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions due to its unique structure.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets within biological systems. The pyridine ring and carboxamide group are likely involved in binding to proteins or enzymes, modulating their activity. The spirocyclic structure may also play a role in the compound’s overall bioactivity by influencing its three-dimensional conformation and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2’-cyclopentyl-1’-oxo-N-(pyridin-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide
  • 2’-cyclopentyl-1’-oxo-N-(pyridin-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide

Uniqueness

The uniqueness of 2’-cyclopentyl-1’-oxo-N-(pyridin-3-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its specific substitution pattern and the presence of the spirocyclic core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

2-cyclopentyl-1-oxo-N-(pyridin-3-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C26H31N3O2/c30-24(28-18-19-9-8-16-27-17-19)23-21-12-4-5-13-22(21)25(31)29(20-10-2-3-11-20)26(23)14-6-1-7-15-26/h4-5,8-9,12-13,16-17,20,23H,1-3,6-7,10-11,14-15,18H2,(H,28,30)

InChI Key

PRKGGFKOQDFPJA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)NCC5=CN=CC=C5

Origin of Product

United States

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